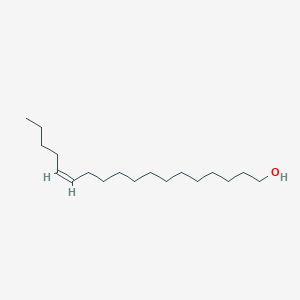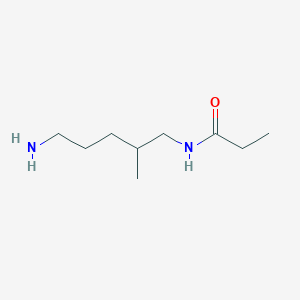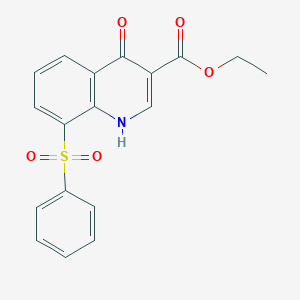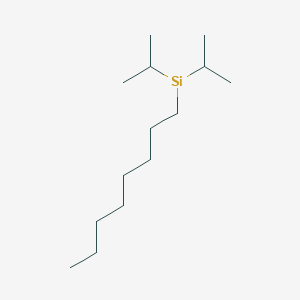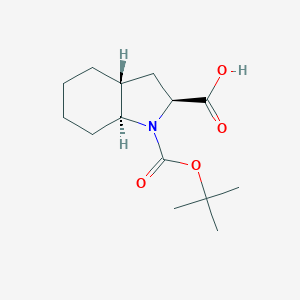
Boc-oic-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-oic-OH, also known as tert-butyloxycarbonyl-L-ornithine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid ornithine and is commonly used as a building block for peptide synthesis. In
Wissenschaftliche Forschungsanwendungen
Boc-oic-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes such as signaling, enzymatic activity, and immune response. Boc-oic-OH is used to protect the amino group of ornithine during peptide synthesis, which allows for the selective addition of other amino acids to the peptide chain.
Wirkmechanismus
Boc-oic-OH acts as a protecting group for the amino group of ornithine. During peptide synthesis, the amino group of ornithine can react with other reagents and interfere with the desired reaction. Boc-oic-OH protects the amino group by forming a stable carbamate linkage, which prevents unwanted reactions from occurring.
Biochemische Und Physiologische Effekte
Boc-oic-OH has no known biochemical or physiological effects on its own. Its role is limited to peptide synthesis, where it acts as a protecting group for the amino group of ornithine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-oic-OH in peptide synthesis has several advantages. It allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. It is also relatively easy to remove the Boc protecting group using mild acid conditions.
However, there are also limitations to the use of Boc-oic-OH. It can be expensive and time-consuming to synthesize, which can limit its availability for some research projects. Additionally, the removal of the Boc protecting group can be difficult in some cases, which can lead to low yields or impurities in the final product.
Zukünftige Richtungen
There are several future directions for research involving Boc-oic-OH. One area of interest is the development of new protecting groups that can provide better selectivity and efficiency in peptide synthesis. Additionally, there is potential for the use of Boc-oic-OH in the synthesis of new peptides with unique biological properties. Finally, there is an opportunity to explore the use of Boc-oic-OH in the development of new drugs and therapeutic agents.
Conclusion:
Boc-oic-OH is a valuable tool in scientific research, particularly in the field of peptide synthesis. Its ability to protect the amino group of ornithine allows for the selective addition of other amino acids to the peptide chain, which can improve the yield and purity of the final product. While there are limitations to its use, such as cost and difficulty in removing the protecting group, there are also many opportunities for future research involving Boc-oic-OH.
Synthesemethoden
Boc-oic-OH can be synthesized through the reaction of tert-butyl chloroformate with L-ornithine hydrochloride. The reaction takes place in the presence of a base such as triethylamine or sodium bicarbonate. The resulting product is then purified through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
811420-46-9 |
|---|---|
Produktname |
Boc-oic-OH |
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(2S,3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
POJYGQHOQQDGQZ-VWYCJHECSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Piktogramme |
Flammable; Irritant |
Synonyme |
(2S*,3aR*,7aS*)-Octahydroindole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)



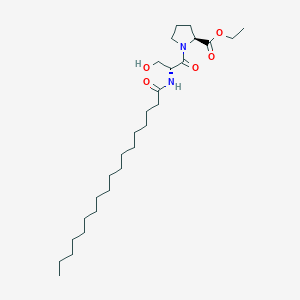
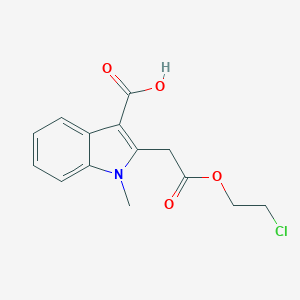
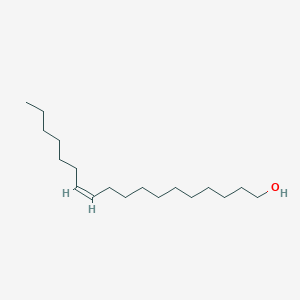
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

